molecular formula C17H23N3O4S B2617656 N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899980-04-2

N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2617656
CAS No.: 899980-04-2
M. Wt: 365.45
InChI Key: XMWAFYAGWZLMHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a cyclopentyl group, a phenyl group, and a thiazinan ring with a dioxo functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
  • N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Uniqueness

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is unique due to its specific structural features, such as the combination of a cyclopentyl group and a thiazinan ring

Properties

IUPAC Name

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)17(22)19-14-7-9-15(10-8-14)20-11-3-4-12-25(20,23)24/h7-10,13H,1-6,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWAFYAGWZLMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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